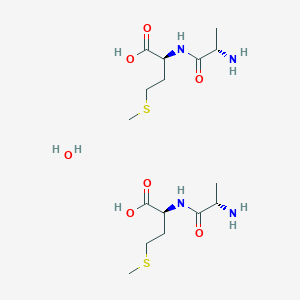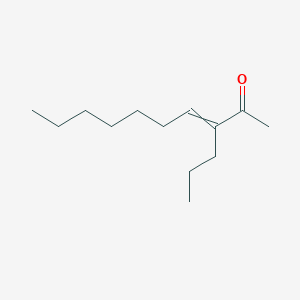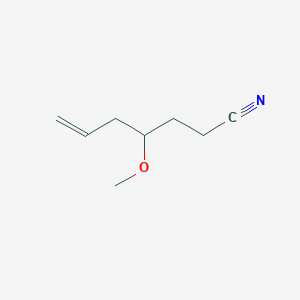
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is a tetrapeptide composed of four amino acids: isoleucine, cysteine, cysteine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those requiring specific modifications.
Chemical Reactions Analysis
Types of Reactions
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, leading to cyclization or cross-linking with other peptides.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine).
Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation, to introduce functional groups or labels.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: DTT or TCEP in aqueous buffers.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of biomaterials and nanotechnology.
Mechanism of Action
The mechanism of action of L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The cysteine residues can form disulfide bonds, influencing the peptide’s conformation and activity. These interactions can modulate signaling pathways, enzyme activity, or cellular processes, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
L-Isoleucyl-L-alanyl-L-alanine: A tripeptide with similar structural properties but lacking the cysteine residues.
L-Cysteinyl-L-cysteinyl-L-alanine: A tripeptide with two cysteine residues but missing the isoleucine.
L-Alanyl-L-isoleucyl-L-isoleucine: A tripeptide with isoleucine residues but no cysteine.
Uniqueness
L-Isoleucyl-L-cysteinyl-L-cysteinyl-L-alanine is unique due to the presence of two cysteine residues, which allow for the formation of disulfide bonds. This feature can significantly impact the peptide’s structural stability and functional properties, making it a valuable compound for various research applications.
Properties
CAS No. |
798540-97-3 |
|---|---|
Molecular Formula |
C15H28N4O5S2 |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-2-[[(2R)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H28N4O5S2/c1-4-7(2)11(16)14(22)19-10(6-26)13(21)18-9(5-25)12(20)17-8(3)15(23)24/h7-11,25-26H,4-6,16H2,1-3H3,(H,17,20)(H,18,21)(H,19,22)(H,23,24)/t7-,8-,9-,10-,11-/m0/s1 |
InChI Key |
MJORXSXSTGQIIK-QHZLYTNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-{2-[(Phenylcarbamoyl)amino]ethyl}-L-cysteine](/img/structure/B12521541.png)

![7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B12521550.png)

![2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol](/img/structure/B12521558.png)

![4-[(2R)-2-Aminopropyl]aniline](/img/structure/B12521561.png)

![1H-Naphth[2,3-d]imidazole, 2-[(4-chlorophenyl)methyl]-](/img/structure/B12521574.png)


![8-[(2S,4S)-2,4-dihydroxy-3-oxooxolan-2-yl]octanoic acid](/img/structure/B12521597.png)
![4-[Difluoro(4-propylcyclohexyl)methoxy]-1,2-difluorobenzene](/img/structure/B12521605.png)
![2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene](/img/structure/B12521613.png)
